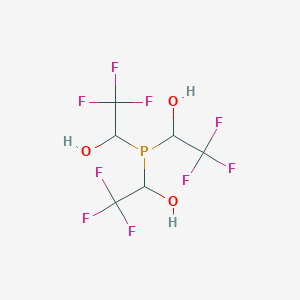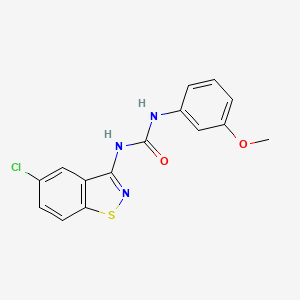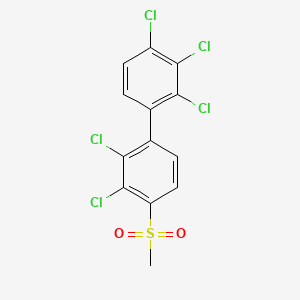
2,2',3,3',4-Pentachloro-4'-(methylsulfonyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl is a chlorinated biphenyl compound with a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl compounds followed by the introduction of a methylsulfonyl group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated biphenyls and reduced sulfonyl derivatives.
Substitution: Biphenyl derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a model compound for studying the behavior of chlorinated biphenyls and their derivatives.
Biology: Investigated for its effects on biological systems, including its potential as an environmental contaminant.
Medicine: Explored for its potential therapeutic properties and its interactions with biological molecules.
Industry: Utilized in the development of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, disruption of cellular signaling, and interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polychlorinated Biphenyls (PCBs): Similar in structure but lack the methylsulfonyl group.
Chlorinated Diphenyl Ethers: Contain ether linkages instead of biphenyl structures.
Sulfonyl Chlorides: Contain sulfonyl groups but differ in their aromatic structures.
Uniqueness
2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl is unique due to the presence of both chlorinated and methylsulfonyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
104086-11-5 |
|---|---|
Molekularformel |
C13H7Cl5O2S |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
2,3-dichloro-1-methylsulfonyl-4-(2,3,4-trichlorophenyl)benzene |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)9-5-3-7(11(16)13(9)18)6-2-4-8(14)12(17)10(6)15/h2-5H,1H3 |
InChI-Schlüssel |
WSIQBUXUOALGBU-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


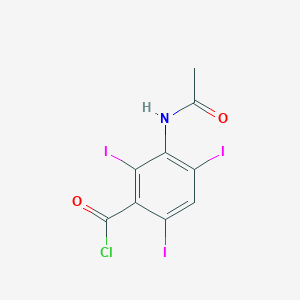

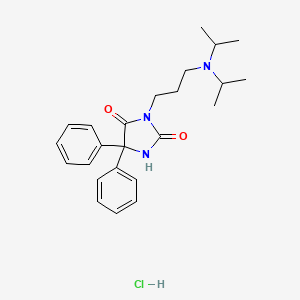


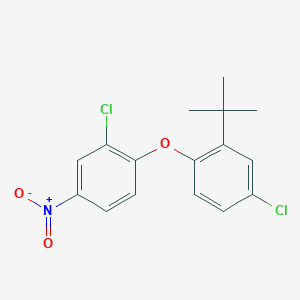
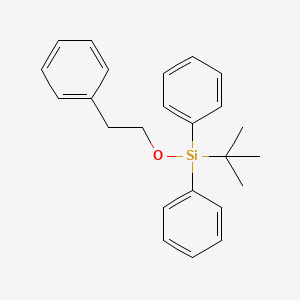
methyl}benzamide](/img/structure/B14324963.png)

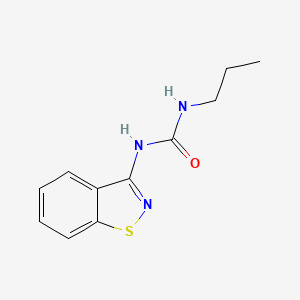
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)

